3-Vinyl-4H-1,2-dithiin
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethenyl-3,4-dihydrodithiine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-2-6-4-3-5-7-8-6/h2-3,5-6H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHCAGKOLUBCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC=CSS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978072 | |
| Record name | 3-Vinyl-4H-1,2-dithiin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62488-53-3 | |
| Record name | 3-Vinyl-4H-1,2-dithiin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062488533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Vinyl-4H-1,2-dithiin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Isomerism of 3 Vinyl 4h 1,2 Dithiin
Molecular Architecture and Dithiin Ring Conformation
3-Vinyl-4H-1,2-dithiin is an organosulfur compound with the molecular formula C₆H₈S₂. Its core structure consists of a six-membered heterocyclic ring containing two adjacent sulfur atoms (a disulfide bond) and one carbon-carbon double bond. A vinyl group (-CH=CH₂) is attached to the carbon atom at position 3 of the ring.
The 1,2-dithiin (B8634647) ring system is inherently nonplanar. wikipedia.org If the ring were planar, it would possess 8π electrons, rendering it antiaromatic and energetically unstable. To avoid this antiaromatic destabilization, the ring adopts a nonplanar conformation, a behavior also observed in cyclooctatetraene. The most stable conformation for the 1,2-dithiin ring is a half-chair. iucr.org In this arrangement, the sulfur-sulfur bond and adjacent carbon atoms are positioned out of the plane formed by the other ring atoms. This nonplanar geometry leads to the existence of distinct axial and equatorial positions for substituents. The vinyl group at position 3 typically occupies an equatorial orientation to minimize steric interactions.
Crystallographic studies of related 1,2-dithiin systems provide insight into typical bond lengths. The sulfur-sulfur single bond length is generally in the range of 2.00 to 2.10 Å, which is slightly elongated compared to simple disulfides due to ring strain. The carbon-sulfur single bond lengths are typically between 1.75 and 1.85 Å.
Regioisomeric Relationships with 2-Vinyl-4H-1,3-Dithiin
This compound is one of two primary vinyldithiin isomers formed from the decomposition of allicin (B1665233), a compound found in crushed garlic. wikipedia.orgni.ac.rs The other isomer is 2-Vinyl-4H-1,3-dithiin. wikipedia.org These two compounds are regioisomers, meaning they have the same molecular formula but differ in the arrangement of atoms. researchgate.net
The fundamental difference between the two isomers lies in the placement of the two sulfur atoms within the six-membered ring.
This compound: Features the two sulfur atoms in adjacent positions (1 and 2). The vinyl group is located at position 3.
2-Vinyl-4H-1,3-dithiin: Features the sulfur atoms separated by a carbon atom, in positions 1 and 3. The vinyl group is at position 2, on the carbon atom situated between the two sulfur atoms.
Both isomers are formed via a Diels-Alder dimerization of the transient intermediate thioacrolein (B1219185) (H₂C=CHCH=S), which itself is a breakdown product of allicin. wikipedia.org
The difference in the location of the sulfur atoms significantly influences the properties of the two vinyldithiin isomers.
Stability: The 1,3-dithiin system is generally more thermodynamically stable than the 1,2-dithiin arrangement due to reduced ring strain and more favorable electronic interactions. Consequently, in preparations from garlic, 2-Vinyl-4H-1,3-dithiin is typically the major product, while this compound is the minor component. ni.ac.rsresearchgate.net
Physicochemical and Biological Properties: The structural isomerism impacts physical properties like lipophilicity. For instance, 2-Vinyl-4H-1,3-dithiin exhibits higher lipophilicity, which leads to slower elimination from the body compared to this compound. While both isomers show biological activity, the 1,3-isomer is reported to be a more potent antithrombotic agent in vivo.
Spectroscopic Distinction: The isomers can be differentiated and identified using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry, as the different atomic arrangements lead to unique spectral fingerprints. acs.orguct.ac.za
Comparative Analysis of Ring Structure and Substituent Placement
Stereochemical Considerations and Potential Chirality of Derivatives
The nonplanar, half-chair conformation of the dithiin ring is a key stereochemical feature. In this compound, the carbon atom at position 3 (C3) is bonded to four different groups: the vinyl group, a hydrogen atom, the adjacent methylene (B1212753) carbon (C4), and a sulfur atom (S2). This makes C3 a chiral center. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers, (R)-3-Vinyl-4H-1,2-dithiin and (S)-3-Vinyl-4H-1,2-dithiin. The synthesis from allicin, which is itself chiral, can potentially lead to a specific stereoisomer, although this is not always detailed in the literature. Any chemical modification or derivatization of the molecule could introduce additional stereocenters, further increasing its stereochemical complexity.
Advanced Spectroscopic Approaches to Structural Confirmation
The structural elucidation of this compound relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). evitachem.com These methods provide detailed information about the molecular framework, connectivity of atoms, and the chemical environment of specific nuclei.
NMR spectroscopy is a powerful, non-destructive tool for confirming the structure of this compound.
Mass Spectrometry (MS) Fragmentation Patterns and Isomer Discrimination
Mass spectrometry is a critical tool for the structural elucidation of this compound and for distinguishing it from its isomers. The mass spectrum of this compound shows a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 144, which corresponds to its molecular weight. acs.org
The fragmentation pattern provides detailed insights into the molecule's structure. A proposed fragmentation mechanism for 3,4-dihydro-3-vinyl-1,2-dithiin (an alternative name for this compound) has been detailed, with key fragment ions observed at m/z 111, 97, 79, 72, 71, and 45. acs.org The observation of metastable ion peaks helps to confirm these fragmentation pathways. acs.org
Isomer discrimination between this compound and 2-vinyl-4H-1,3-dithiin is effectively achieved by comparing their mass spectra. While both isomers have the same molecular weight, their fragmentation patterns differ significantly due to the different arrangement of sulfur atoms. acs.org For instance, the mass spectrum of 2-vinyl-4H-1,3-dithiin also shows a molecular ion at m/z 144, but with a distinct set of fragment ions, including a base peak at m/z 116 and other significant peaks at m/z 103, 87, 71, and 45. acs.org These differences in fragmentation are instrumental in the unambiguous identification of each isomer.
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Ion (M+) | 144 m/z | acs.org |
| Key Fragment Ions (m/z) | 111, 97, 79, 72, 71, 45 | acs.org |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its structural features. The carbon-carbon double bond (C=C) of the vinyl group typically exhibits stretching vibrations in the range of 1600-1700 cm⁻¹. Carbon-hydrogen (C-H) stretching modes appear in the 2900-3100 cm⁻¹ region. Furthermore, the carbon-sulfur (C-S) bonds contribute to the fingerprint region of the spectrum, providing distinctive patterns that aid in structural confirmation. In one study, the vinyl double bond of 3,4-dihydro-3-vinyl-1,2-dithiin was identified by IR absorption at 982 and 918 cm⁻¹. acs.org
Raman Spectroscopy: FT-Raman spectroscopy has also been utilized for the quantitative analysis of components in garlic oil, including this compound. aua.gr This technique allows for the identification and quantification of various sulfur-containing compounds. aua.gr The Raman spectra provide complementary information to IR spectroscopy, particularly for the symmetric vibrations of the molecule, including the S-S stretch in the dithiin ring. uct.ac.za
Table 2: Vibrational Spectroscopy Data for this compound
| Spectroscopic Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | C=C Stretch (Vinyl) | 1600-1700 | |
| C-H Stretch | 2900-3100 | ||
| Vinyl C-H Bend | 982, 918 | acs.org | |
| Raman Spectroscopy | S-S Stretch | Not specified in results | uct.ac.za |
Compound Names Mentioned in the Article
Biosynthesis and Mechanistic Pathways of 3 Vinyl 4h 1,2 Dithiin Formation
Enzymatic Precursors and Alliinase-Mediated Transformations
The journey to 3-vinyl-4H-1,2-dithiin begins with S-alk(en)yl-L-cysteine sulfoxides, the primary sulfur compounds in intact Allium species. nih.govresearchgate.net In garlic (Allium sativum), the principal precursor is alliin (B105686) ((+)-S-allyl-L-cysteine sulfoxide). ni.ac.rswikipedia.org When garlic cloves are crushed, chopped, or otherwise damaged, the cellular structure is disrupted, bringing alliin into contact with the enzyme alliinase (S-alk(en)yl-L-cysteine sulfoxide (B87167) lyase, EC 4.4.1.4). ni.ac.rswikipedia.orgresearchgate.net
Alliinase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the rapid transformation of alliin. nih.govni.ac.rs This enzymatic reaction cleaves the C-S bond, yielding two highly reactive molecules: 2-propenesulfenic acid and α-aminoacrylic acid. wikipedia.orgoup.com The latter quickly decomposes to pyruvate (B1213749) and ammonia. oup.com The formation of these thiosulfinates, including allicin (B1665233), is completed within seconds to a minute of tissue disruption. oregonstate.edu
The resulting 2-propenesulfenic acid molecules then undergo a self-condensation reaction to form diallyl thiosulfinate, commonly known as allicin. wikipedia.orgmdpi.com Allicin is a relatively unstable, bright yellow oily liquid and serves as the direct precursor to a variety of secondary sulfur compounds, including this compound. ni.ac.rsmdpi.comumass.edu
Degradation Pathways of Allicin to Vinyldithiins
Allicin itself is not typically found in processed garlic products like garlic oil macerates. Instead, it degrades to form more stable compounds, including the vinyldithiins. ni.ac.rsoregonstate.edu This transformation is non-enzymatic and highly dependent on the surrounding chemical environment.
The degradation of allicin into vinyldithiins proceeds through a key intermediate, thioacrolein (B1219185) (H₂C=CHCH=S). wikipedia.orgmdpi.com This occurs via a β-elimination reaction. iajps.com Allicin decomposes to form 2-propenesulfenic acid and thioacrolein. wikipedia.org While 2-propenesulfenic acid can recombine to form allicin, thioacrolein participates in further reactions leading to the formation of vinyldithiins. wikipedia.org
The formation of this compound from thioacrolein is a classic example of a Diels-Alder reaction. wikipedia.orgiajps.com The Diels-Alder reaction is a [4+2] cycloaddition, a type of concerted pericyclic reaction where a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.orgpressbooks.pub In this specific case, two molecules of the intermediate thioacrolein dimerize. wikipedia.org One molecule of thioacrolein acts as the diene (a 4π-electron system), and the other acts as the dienophile (a 2π-electron system). organic-chemistry.org
This self-dimerization of thioacrolein leads to the formation of two isomeric vinyldithiins: this compound and 2-vinyl-4H-1,3-dithiin. ni.ac.rswikipedia.org The relative amounts of these two isomers can be influenced by the reaction conditions. ni.ac.rs Generally, 2-vinyl-4H-1,3-dithiin is the thermodynamically more stable and predominant isomer found in processed garlic. ni.ac.rs
Formation of Intermediate Thioacrolein
Influence of Environmental Factors on Formation Kinetics
The rate of this compound formation and the ratio of its isomers are significantly affected by environmental conditions such as temperature and the solvent used.
Temperature plays a crucial role in the degradation of allicin and the subsequent formation of vinyldithiins. While room temperature is sufficient for the enzymatic conversion of alliin to allicin, slightly elevated temperatures can accelerate the decomposition of allicin to vinyldithiins. ni.ac.rs Studies have shown that increasing temperatures can lead to a higher yield of vinyldithiins. For instance, one study noted that increasing frying temperature from 110°C to 155°C resulted in a 40% increase in the content of this compound, although it remained the minor isomer compared to 2-vinyl-4H-1,3-dithiin.
However, extremely high temperatures (above 400°C) can cause the reverse reaction, a retro-Diels-Alder reaction, where the vinyldithiins decompose back into thioacrolein. wikipedia.org The stability of allicin is also temperature-dependent; it degrades rapidly at temperatures of 75°C and above. umass.edu
| Temperature | Effect on Allicin/Vinyldithiin Formation | Reference |
|---|---|---|
| Room Temperature (20-25°C) | Optimal for alliinase activity to produce allicin. Allicin degradation to vinyldithiins occurs over hours. | |
| 45°C | Allicin content decreased to 32.22% after 420 minutes. | umass.edu |
| 55°C | Accelerated non-enzymatic degradation of allicin. Used in microwave-assisted synthesis to yield 18.7 µg/mL of this compound in methanol (B129727). | researchgate.net |
| ≥75°C | Rapid degradation of allicin, complete within 60 minutes. | umass.edu |
| 110°C to 155°C (Frying) | Increased content of this compound by 40%. | |
| >400°C | Retro-Diels-Alder reaction occurs, decomposing vinyldithiins back to thioacrolein. | wikipedia.org |
The solvent environment significantly directs the transformation of allicin. The formation of vinyldithiins, including this compound, is particularly favored in the presence of oil or non-polar organic solvents like hexane (B92381). ni.ac.rswikipedia.org In these environments, allicin transformation can yield up to 70% vinyldithiins. ni.ac.rs
In contrast, in more polar, aqueous environments, allicin degradation can lead to other products like ajoene (B124975). ni.ac.rs The choice of solvent also impacts the rate of reaction. For example, microwave-assisted synthesis of this compound from allicin has been shown to be effective in polar solvents like methanol and acetonitrile (B52724), with methanol at 55°C providing a notable yield. evitachem.com The stability of allicin itself is also influenced by the solvent, with greater stability observed in solvents capable of hydrogen bonding. tandfonline.comnih.gov
| Solvent Type | Primary Transformation Products | Reference |
|---|---|---|
| Oil or Non-polar organic solvents (e.g., hexane) | Vinyldithiins (up to 70%), including this compound. | ni.ac.rswikipedia.org |
| Polar solvents (e.g., methanol, acetonitrile) | Can be used in microwave-assisted synthesis to produce vinyldithiins. Allicin is more stable in solvents capable of hydrogen bonding. | evitachem.comtandfonline.com |
| Aqueous solutions | Can lead to the formation of other degradation products like ajoene. | ni.ac.rs |
| Ethyl acetate (B1210297) | Allicin is less stable compared to methanol. | tandfonline.com |
Temperature-Dependent Formation and Isomer Ratios
Comparison with Other Allium Organosulfur Compound Formation
The formation of this compound is part of a complex network of biochemical transformations that occur in Allium species, particularly garlic (Allium sativum), when their tissues are disrupted. This compound arises from the breakdown of the primary organosulfur compound, alliin. The pathways leading to this compound and other related sulfur compounds share a common origin but diverge based on reaction conditions and the presence of specific intermediates.
When garlic is crushed or cut, the enzyme alliinase, which is stored in separate compartments from its substrate, is released. researchgate.netpatsnap.com Alliinase catalyzes the conversion of alliin, a stable and non-volatile S-allyl-L-cysteine sulfoxide, into allicin (diallyl thiosulfinate). researchgate.netpatsnap.comwikipedia.org Allicin is a highly reactive and unstable compound that serves as a central precursor to a variety of secondary organosulfur compounds. hu.edu.joni.ac.rs
The formation of this compound occurs specifically from the decomposition of allicin. wikipedia.org Allicin breaks down into reactive intermediates, including 2-propenesulfenic acid and thioacrolein (H₂C=CHCH=S). wikipedia.org Two molecules of thioacrolein then undergo a Diels-Alder cyclization reaction to form the vinyldithiin isomers: this compound and its more predominant isomer, 2-vinyl-4H-1,3-dithiin. wikipedia.orgni.ac.rs This transformation is particularly favored in the presence of oils or non-polar organic solvents and can be accelerated by heat. wikipedia.orgni.ac.rs
The formation of other key Allium organosulfur compounds differs significantly from that of this compound:
Allicin: As the direct precursor, allicin's formation is a purely enzymatic process initiated by tissue damage. researchgate.net Its existence is transient, and it quickly transforms into more stable compounds. hu.edu.jo In contrast, this compound is a non-enzymatic, secondary transformation product resulting from allicin's degradation. ni.ac.rs
Ajoenes: Like vinyldithiins, (E)- and (Z)-ajoene are also transformation products of allicin, typically formed when garlic is macerated in oil or dissolved in certain solvents. wikipedia.orgresearchgate.net However, the mechanism for ajoene formation involves the condensation of two molecules of 2-propenesulfenic acid, a different intermediate from the allicin breakdown pathway, rather than the dimerization of thioacrolein. ni.ac.rs
Diallyl Sulfides (DAS, DADS, DATS): Diallyl disulfide (DADS), diallyl trisulfide (DATS), and other polysulfides are also degradation products of the unstable allicin. nih.govspandidos-publications.com Their formation represents a different degradation route that does not involve the cyclization seen in vinyldithiin synthesis. ni.ac.rsnih.gov These compounds are often major components of distilled garlic oil. mdpi.com
S-Allylcysteine (SAC): The formation of S-allylcysteine occurs via pathways distinct from the primary allicin cascade. SAC is a precursor in one of the proposed biosynthetic routes for alliin itself. researchgate.net It can also be formed directly from the thermal degradation of alliin, a process observed during the production of aged garlic extract where alliinase is inactivated by heat. ucla.edu Therefore, its origin is fundamentally different from this compound, which is a product of allicin's decomposition.
The following table summarizes the distinct formation pathways of these key Allium organosulfur compounds.
Table 1: Comparison of Formation Pathways for Major Allium Organosulfur Compounds
| Resulting Compound | Precursor(s) | Key Intermediate(s) | Formation Condition / Mechanism |
| Allicin | Alliin | Alliin-alliinase complex | Enzymatic conversion via alliinase upon tissue disruption. patsnap.comresearchgate.net |
| This compound | Allicin | Thioacrolein | Non-enzymatic decomposition of allicin and subsequent Diels-Alder cyclization of thioacrolein. wikipedia.orgni.ac.rs Favored in oil/solvents. |
| Ajoene | Allicin | 2-Propenesulfenic acid | Non-enzymatic condensation of allicin-derived intermediates in oil or solvents. wikipedia.orgni.ac.rs |
| Diallyl Disulfide (DADS) | Allicin | Allyl sulfenic acid | Non-enzymatic decomposition and rearrangement of allicin. ni.ac.rsnih.gov |
| S-Allylcysteine (SAC) | Alliin, Serine, Glutathione (B108866) | γ-glutamyl-S-allylcysteine | Biosynthesis pathway to alliin or direct thermal degradation of alliin. researchgate.netucla.edu |
Synthetic Methodologies and Chemical Synthesis of 3 Vinyl 4h 1,2 Dithiin Analogs
Reaction of Dithiin Derivatives with Vinylating Agents
The introduction of a vinyl group onto a pre-existing dithiin ring system represents a plausible, albeit less commonly documented, synthetic strategy for producing 3-vinyl-4H-1,2-dithiin analogs. This approach would rely on modern cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.
Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Heck reactions are standard methods for the vinylation of heterocyclic compounds. sci-hub.boxnih.gov A hypothetical Suzuki coupling would involve the reaction of a halogenated 1,2-dithiin (B8634647) (e.g., 3-bromo-4H-1,2-dithiin) with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.gov Similarly, a Heck reaction could couple a halo-dithiin with an alkene like ethylene (B1197577) under palladium catalysis. sci-hub.box
While these methods are widely applied for many heterocyclic systems, their specific application to 1,2-dithiins is not extensively reported in the literature. The stability of the 1,2-dithiin ring under the required reaction conditions, which can involve elevated temperatures and basic environments, would be a critical factor for the success of such an approach. The primary documented route to this compound involves the dimerization of a vinyl-containing precursor (thioacrolein) rather than the post-synthesis vinylation of the dithiin ring. wikipedia.org
Accelerated Synthesis Techniques
To improve reaction rates and yields, modern energy input technologies such as microwave and ultrasound irradiation have been applied to the synthesis of this compound, primarily by accelerating the decomposition of allicin (B1665233). nih.govnih.gov
Microwave-Assisted Organic Synthesis (MAOS) Applications
Microwave irradiation has proven to be a highly efficient method for promoting the transformation of allicin into various sulfur compounds, including this compound. nih.govnih.gov The rapid, localized heating provided by microwaves significantly accelerates the reaction kinetics compared to conventional heating. A kinetic study demonstrated that microwave irradiation can reduce the reaction time for allicin degradation by as much as 40% compared to ultrasound-assisted methods. The choice of solvent is crucial in MAOS, with polar solvents like methanol (B129727) and acetonitrile (B52724) being particularly effective. In one study, the fastest and most complete transformation of allicin was achieved in methanol at 55°C, occurring in approximately 2 minutes under microwave irradiation. researchgate.netnih.gov This method not only speeds up the synthesis but also enhances the yield; for example, a yield of 18.7 µg/mL of this compound was obtained in methanol at 55°C.
Ultrasound-Assisted Synthesis Methodologies
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. This technique has also been applied to the transformation of allicin into dithiin derivatives. nih.govnih.gov While generally faster than conventional heating, ultrasound is typically less efficient than microwave irradiation for this specific transformation. nih.gov Studies have shown that sonication can accelerate the decomposition of allicin by a factor of three to four compared to silent (conventional) reactions under the same conditions. nih.gov However, the complete transformation still requires longer reaction times than with MAOS. For instance, under ultrasound at 55°C in methanol, significant allicin degradation occurs over a period of 20-30 minutes, compared to just 2 minutes with microwaves. researchgate.netnih.gov
The following table, compiled from data by Ilić et al. (2012), compares the efficacy of different energy sources on the degradation of allicin in various solvents, which leads to the formation of this compound. researchgate.netnih.govnih.gov
| Method | Solvent | Temperature (°C) | Approx. Reaction Time for Complete Transformation |
|---|---|---|---|
| Conventional Heating | Methanol | 55 | >120 minutes |
| Ultrasound | Methanol | 55 | ~30 minutes |
| Microwave (MAOS) | Methanol | 55 | ~2 minutes |
| Conventional Heating | Acetonitrile | 55 | ~75 minutes |
| Ultrasound | Acetonitrile | 55 | ~20 minutes |
| Microwave (MAOS) | Acetonitrile | 55 | ~4 minutes |
Chemoenzymatic Synthesis Approaches Utilizing Alliinase Activity
The most well-documented formation pathway for this compound is a chemoenzymatic route that begins with constituents naturally present in garlic (Allium sativum). wikipedia.org This process is initiated by the mechanical disruption of garlic cloves, which brings the enzyme alliinase into contact with its substrate, alliin (B105686) ((+)-S-allyl-L-cysteine sulfoxide). smolecule.comthieme-connect.de
Alliinase catalyzes the rapid conversion of alliin into allyl sulfenic acid and other byproducts. smolecule.com Two molecules of the highly reactive allyl sulfenic acid then spontaneously (non-enzymatically) condense to form allicin (diallyl thiosulfinate). Allicin itself is unstable and serves as the direct precursor to this compound. It undergoes a β-elimination reaction to generate thioacrolein (B1219185) (prop-2-enethial). wikipedia.orgmdpi.com The formation of the 1,2-dithiin ring then occurs via a hetero-Diels-Alder dimerization of two thioacrolein molecules. wikipedia.org
The efficiency of this pathway is highly dependent on the conditions governing the enzymatic and subsequent chemical reactions. The optimal activity for alliinase is observed within a pH range of 6.5 to 8.0. The enzyme is sensitive to acidic conditions, with its activity diminishing significantly at pH values below 3.6. thieme-connect.de Temperature also plays a dual role; while enzymatic activity is favored at room temperature (20–25°C), the subsequent non-enzymatic decomposition of allicin to form vinyldithiins is accelerated at higher temperatures, such as 55°C. thieme-connect.de
Optimization of Reaction Parameters for Enhanced Selectivity and Yield
Optimizing reaction parameters is critical for maximizing the yield of this compound and directing the selectivity of the reaction, particularly when starting from the complex mixture generated from allicin. Key parameters that have been studied include solvent, temperature, reactant ratios, and the use of catalysts or energy sources.
In solvent-based extractions and transformations of allicin, the choice of solvent significantly impacts the product distribution and reaction rate. nih.gov Nonpolar solvents tend to favor the formation of vinyldithiins from allicin. A comparative study on the degradation of synthetic allicin found that the reaction rate was fastest in acetonitrile, followed by acetone, methanol, and chloroform (B151607) under both conventional and accelerated conditions. researchgate.netnih.gov
Temperature is another crucial factor. While higher temperatures accelerate the decomposition of allicin, they can also influence the ratio of the resulting products, such as the isomeric 2-vinyl-4H-1,3-dithiin and this compound. conicet.gov.ar For garlic oil macerates, one optimization study found that a temperature of 77.51°C with a garlic-to-oil ratio of 1:2.20 (w/v) and an incubation time of approximately 2.2 hours provided the maximal yield for the isomeric 2-vinyl-4H-1,3-dithiin. nih.gov Another study focusing on vinyldithiin production from garlic macerates in olive or sunflower oil determined optimal conditions to be a 1:2 garlic-to-oil ratio (w/w) at 37°C for 6 hours, which was further enhanced 3.6-fold by using microwave irradiation. researchgate.net
The following tables summarize key optimization parameters from various studies.
Table 4.5.1: Optimization of Vinyldithiin Formation in Garlic Oil Macerate nih.govresearchgate.net
| Parameter | Condition | Observation |
|---|---|---|
| Garlic/Oil Ratio (w/w) | 1:2 | Optimal for vinyldithiin extraction in olive/sunflower oil. |
| Temperature | 37°C | Optimal for 6-hour conventional extraction. |
| Temperature | 77.51°C | Optimal for maximizing 2-vinyl-4H-1,3-dithiin in a 2.2-hour extraction. |
| Energy Source | Microwave Irradiation | Increased total vinyldithiin yield 3.6-fold compared to conventional heating. |
Table 4.5.2: Effect of Solvent and Temperature on Allicin Degradation Rate (leading to Vinyldithiin formation) researchgate.netnih.gov
| Solvent | Temperature (°C) | Relative Degradation Rate |
|---|---|---|
| Acetonitrile | 55 | Fastest |
| Acetone | 55 | Fast |
| Methanol | 55 | Moderate |
| Chloroform | 55 | Slowest |
| Acetonitrile | 45 | Faster than other solvents at 45°C |
| Any | Room Temp | Very Slow (degradation over days) |
Reactivity and Reaction Mechanisms of 3 Vinyl 4h 1,2 Dithiin
Electrophilic Additions to the Vinyl Moiety
The vinyl group attached to the 1,2-dithiin (B8634647) ring is an electron-rich center, making it susceptible to attack by electrophiles. evitachem.com This reactivity is a cornerstone of alkene chemistry and is anticipated to be a primary transformation pathway for this molecule.
Halogenation and Hydrohalogenation Reactions
The double bond of the vinyl group is expected to readily undergo electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl). In these reactions, the π-bond of the vinyl group acts as a nucleophile, attacking the electrophilic species.
For halogenation, the reaction would likely proceed through a cyclic halonium ion intermediate, followed by backside attack by the halide ion to yield a dihalogenated derivative. The expected product of bromination, for example, would be 3-(1,2-dibromoethyl)-4H-1,2-dithiin. Similarly, hydrohalogenation would follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the vinyl group and the halide adds to the carbon adjacent to the dithiin ring, proceeding through a more stable secondary carbocation intermediate.
While these reactions are fundamental, specific experimental data, including reaction conditions and yields for the halogenation and hydrohalogenation of 3-Vinyl-4H-1,2-dithiin, are not extensively documented in scientific literature. The expected transformations are based on the general reactivity of vinyl-substituted heterocycles.
Hydrogenation and Reductive Transformations
The vinyl moiety can be converted to an ethyl group via catalytic hydrogenation. This transformation typically employs a metal catalyst such as palladium, platinum, or nickel, with hydrogen gas. The reaction would saturate the vinyl double bond to yield 3-ethyl-4H-1,2-dithiin.
Beyond the vinyl group, the entire molecule can undergo reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are known to cleave disulfide bonds. numberanalytics.com Treatment of this compound with LiAlH₄ is expected to open the dithiin ring to form the corresponding dithiol, likely preserving the vinyl group. This type of reduction highlights the differential reactivity within the molecule, where strong nucleophilic hydrides target the sulfur-sulfur bond.
| Reaction Type | Reagent | Expected Product |
| Hydrogenation | H₂/Pd | 3-Ethyl-4H-1,2-dithiin |
| Disulfide Reduction | LiAlH₄ | 4-Vinyldihydropyran-3,4-dithiol |
Oxidative Chemistry: Formation of Sulfoxides and Sulfones
The sulfur atoms in the 1,2-dithiin ring are susceptible to oxidation, leading to the formation of sulfoxides (thiosulfinates) and sulfones (thiosulfonates). The oxidation state of the sulfur atoms significantly influences the chemical and physical properties of the resulting compounds.
Stereoselective Oxidation Studies
The oxidation of the disulfide bond in the non-planar, half-chair conformation of the 1,2-dithiin ring can lead to stereoisomeric products. Oxidation of one sulfur atom results in a sulfoxide (B87167), which introduces a stereocenter at that sulfur. The direction of attack by the oxidizing agent (axial vs. equatorial) will determine the stereochemistry of the resulting S-oxide.
Studies on the oxidation of cyclic disulfides with reagents like meta-chloroperoxybenzoic acid (m-CPBA) show that the reaction can proceed with high stereoselectivity, often favoring the formation of one diastereomer over the other. nih.gov For this compound, selective oxidation would likely yield either the (cis)- or (trans)-3-vinyl-4H-1,2-dithiin-1-oxide, depending on the steric and electronic influences of the vinyl group and the reaction conditions. However, specific studies detailing the stereochemical outcome of the oxidation of this compound are not widely reported.
Influence of Oxidizing Agents on Product Profiles
The product of the oxidation of 1,2-dithiins is highly dependent on the nature and stoichiometry of the oxidizing agent used. researchgate.net
Monoxidation: The use of one equivalent of a controlled oxidizing agent, such as m-CPBA at low temperatures, typically yields the mono-S-oxide (a thiosulfinate). nih.gov This intermediate is a key species in the oxidative chemistry of disulfides.
Dioxidation: With an excess of a strong oxidizing agent (e.g., >2 equivalents of m-CPBA or hydrogen peroxide), further oxidation can occur. researchgate.net This can lead to the formation of the S,S-dioxide (a thiosulfonate). The two oxygen atoms are typically attached to the same sulfur atom, forming a sulfone-sulfide linkage within the ring.
The choice of oxidant and reaction conditions allows for selective synthesis of either the sulfoxide or the sulfone, as summarized in the table below.
| Oxidizing Agent | Stoichiometry | Major Product | Product Class |
| m-CPBA | ~1 equivalent | This compound-1-oxide | Thiosulfinate |
| m-CPBA or H₂O₂ | >2 equivalents | This compound-1,1-dioxide | Thiosulfonate |
Nucleophilic Substitution Reactions at Sulfur Centers
The sulfur-sulfur bond in the 1,2-dithiin ring is a potential site for nucleophilic attack. This can lead to ring-opening reactions, a common pathway for cyclic disulfides. While nucleophilic substitution at a sulfur atom (displacing the other sulfur) is less common than ring-opening, the reactivity of dithiins towards various nucleophiles has been a subject of study, particularly for other isomers like 1,4-dithiins. tandfonline.com
In the context of this compound, strong nucleophiles could potentially attack one of the sulfur atoms, leading to the cleavage of the S-S bond. For instance, reaction with thiolate anions (RS⁻) could result in an intermediate linear disulfide which could then undergo further reactions. The strain within the six-membered ring may make it more susceptible to such ring-opening reactions compared to acyclic disulfides.
Detailed studies on nucleophilic substitution reactions that specifically target the sulfur centers of this compound while maintaining the ring structure are scarce. The predominant reactivity with strong nucleophiles is generally expected to be the reductive cleavage of the disulfide bond.
Cycloaddition Reactions and Pericyclic Processes
The formation of this compound is itself a product of a pericyclic process. It is primarily formed via the self-dimerization of thioacrolein (B1219185) (prop-2-enethial), an α,β-unsaturated thioaldehyde, through a Diels-Alder reaction. wikipedia.orgresearchgate.net In this [4+2] cycloaddition, one molecule of thioacrolein acts as the diene component, and the other acts as the dienophile, with its thiocarbonyl group (C=S) being the 2π-component. thieme-connect.de This dimerization also produces the isomeric 2-vinyl-4H-1,3-dithiin, which is often the major product due to its greater thermodynamic stability. researchgate.net
The reactivity of this compound in cycloaddition reactions is characterized by the dual functionality of its structure. The endocyclic double bond and the exocyclic vinyl group can both participate in pericyclic reactions. The presence of the vinyl group, in particular, makes the compound a versatile intermediate for creating more complex molecules. ontosight.ai While the 1,2-dithiin ring itself is not aromatic, the system's electronic properties influence its reactivity.
Table 1: Cycloaddition Profile of Thioacrolein Leading to Vinyldithiins
| Reaction Type | Diene Component | Dienophile Component | Product(s) | Key Findings |
| Diels-Alder Dimerization | Thioacrolein | Thioacrolein | This compound & 2-Vinyl-4H-1,3-dithiin | A self-condensation reaction where one molecule acts as a diene and the other as a dienophile. researchgate.netthieme-connect.de The 1,3-isomer is typically the major product. |
Polymerization Reactions and Material Science Implications
The exocyclic vinyl group (-CH=CH2) on the this compound molecule is a reactive site for polymerization reactions. ontosight.ai This functionality allows it to act as a monomer, enabling the synthesis of polymers with unique properties conferred by the sulfur-containing heterocyclic ring. Such polymers are of interest in material science for applications including conducting polymers and nonlinear optical materials. ontosight.ai
While specific polymerization studies on pure this compound are not extensively detailed in the available literature, the potential for such reactions is clear from its structure. A notable application in this area involves a related isomer. A patent has been issued for a copolymer of 2-vinyl-4H-1,3-dithiin and N-vinylpyrrolidone, which is described as a biocompatible polymer possessing both antithrombogenic (antithrombotic) and antibiotic properties. wikipedia.org This highlights the potential of vinyldithiin-based polymers in the development of advanced medical materials and drug delivery systems. The incorporation of the dithiin moiety into a polymer backbone can introduce unique electronic, optical, and biological functionalities.
Thermal Decomposition and Retro-Diels-Alder Reactivity
This compound exhibits characteristic thermal decomposition behavior directly related to its formation pathway. At elevated temperatures, typically above 400°C, the compound undergoes a retro-Diels-Alder reaction. wikipedia.org This process represents a cycloreversion that breaks the 1,2-dithiin ring, regenerating two molecules of the precursor, thioacrolein. wikipedia.org
This thermal reactivity underscores the reversible nature of the Diels-Alder dimerization of thioacrolein under specific conditions. The retro-Diels-Alder reaction is a key feature of the thermal profile of both this compound and its 2-vinyl-4H-1,3-dithiin isomer. wikipedia.org
In addition to the retro-Diels-Alder pathway, 1,2-dithiin systems are known to be susceptible to instability involving the loss of a sulfur atom. This desulfurization process can lead to the formation of more stable thiophene (B33073) derivatives. wikipedia.org This represents an alternative decomposition or rearrangement pathway for this compound under certain thermal or catalytic conditions.
Table 2: Thermal Decomposition of this compound
| Reaction Type | Reactant | Condition | Product(s) | Reference |
| Retro-Diels-Alder | This compound | > 400°C | Thioacrolein | wikipedia.org |
| Desulfurization | This compound | Thermal/Catalytic | Thiophene derivatives | wikipedia.org |
Advanced Analytical and Chromatographic Research Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile compounds like 3-Vinyl-4H-1,2-dithiin. aua.gr This technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it ideal for analyzing complex mixtures.
Method Development for Volatile Compound Profiling
The development of robust GC-MS methods is fundamental for the accurate profiling of volatile compounds, including this compound. Key parameters that are optimized include the type of capillary column, temperature programming, injector temperature, and the carrier gas flow rate. For instance, a common approach involves using a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), coupled with a mass selective detector. aua.gr The electron ionization energy is typically set at 70 eV. aua.grresearchgate.net
Researchers have employed various temperature programs to achieve optimal separation. One such program starts at 40°C, holds for 2 minutes, then ramps up at 15°C/min to 200°C, followed by a faster ramp of 40°C/min to 250°C, where it is held for 30 minutes. researchgate.net The injector temperature is also a critical parameter and is often kept around 187°C in a splitless mode to ensure efficient volatilization without thermal degradation of the analytes. researchgate.net Helium is commonly used as the carrier gas with a constant flow rate. researchgate.net The mass spectrometer scans a specific mass-to-charge (m/z) range, for example, from 30 to 650 m/z, to detect and identify the compounds as they elute from the GC column. researchgate.net The identification of this compound is confirmed by comparing its mass spectrum and retention index with data from established libraries like the NIST Chemistry WebBook. nih.gov
It is important to note that some studies suggest that cyclic sulfur compounds like vinyldithiins can be artifacts formed from the thermal degradation of allicin (B1665233) during GC analysis. spandidos-publications.comnih.gov Therefore, careful consideration of analytical conditions is crucial to minimize such transformations.
Application in Complex Natural Extracts
GC-MS is extensively used to analyze this compound in complex natural extracts, particularly from garlic and other Allium species. nih.govmdpi.com For example, studies on garlic oil have identified this compound as a major component, often alongside its isomer, 2-vinyl-4H-1,3-dithiin. mdpi.comasianpubs.org The relative abundance of these isomers can vary depending on the garlic genotype and the processing methods used. nih.govmdpi.com
In one study analyzing fried garlic oil, this compound was found to be a minor component compared to 2-vinyl-4H-1,2-dithiin, both being significant degradation products of allicin during frying. mdpi.com Another investigation into different garlic genotypes grown under the same conditions revealed that 2-vinyl-4H-1,3-dithiin and this compound were the predominant organosulfur compounds, although their ratios varied among the genotypes. nih.gov The analysis of garlic essential oil from different regions has also consistently detected 3-vinyl-[4H]-1,2-dithiin as a key constituent. asianpubs.org
The table below summarizes typical GC-MS conditions used for the analysis of this compound in various studies.
| Parameter | Condition 1 | Condition 2 |
| GC System | Hewlett Packard 5890 II | Perkin Elmer Clarus 500 |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) | Not specified |
| Injector Temp. | Not specified | 187°C (splitless) |
| Oven Program | Not specified | 40°C (2 min) -> 15°C/min to 200°C -> 40°C/min to 250°C (30 min) |
| Carrier Gas | Helium | Helium |
| MS Detector | HP 5972 Mass selective detector | Not specified |
| Ionization Energy | 70 eV | 70 eV |
| Scan Range | Not specified | 30 - 650 m/z |
| Source | aua.gr | researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Isolation
High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the analysis and purification of this compound. daneshyari.comconicet.gov.ar It is particularly valuable for handling thermally labile compounds that may degrade under the high temperatures of GC analysis.
Preparative and Analytical HPLC Separations
Both analytical and preparative HPLC are employed in the study of this compound. Analytical HPLC is used for the quantification and purity assessment of the compound in extracts, while preparative HPLC is utilized for isolating sufficient quantities of the pure compound for further structural elucidation and biological activity studies. daneshyari.com
A common setup for the semi-preparative HPLC isolation of this compound from garlic extracts involves a C18 column (e.g., YMC-Pack ODS-AM, 250 mm x 10 mm, 5 µm particle size). daneshyari.com The mobile phase often consists of a mixture of acetonitrile (B52724), water, and methanol (B129727). daneshyari.com For instance, a mobile phase of acetonitrile:water:methanol (50:41:9, v/v) at a flow rate of 3.0 mL/min has been successfully used. daneshyari.com The separation is typically monitored at a specific wavelength, such as 254 nm. daneshyari.com After collection, the fractions containing the target compound are often extracted with a solvent like hexane (B92381) and then concentrated. daneshyari.com
Detection Strategies (e.g., UV, PDA)
The detection of this compound in HPLC is commonly achieved using Ultraviolet (UV) or Photodiode Array (PDA) detectors. daneshyari.com A PDA detector offers the advantage of acquiring the full UV spectrum of the eluting compounds, which aids in their identification and purity assessment. daneshyari.com For quantitative analysis, a specific wavelength where the compound exhibits strong absorbance is chosen. For example, a wavelength of 210 nm has been used for detection with a PDA detector. daneshyari.com The selection of the detection wavelength is crucial for achieving high sensitivity and selectivity.
The following table outlines typical HPLC conditions for the analysis and isolation of this compound.
| Parameter | Condition 1 (Semi-preparative) |
| HPLC System | Waters HPLC system with 515 pumps, 717 Plus Autosampler |
| Column | YMC-Pack ODS-AM (250 mm x 10 mm, S-5 µm) |
| Mobile Phase | Acetonitrile:Water:Methanol (50:41:9, v/v) |
| Flow Rate | 3.0 mL/min |
| Detector | Waters 2996 Photodiode Array (PDA) |
| Detection Wavelength | 254 nm |
| Source | daneshyari.com |
Development of Robust Extraction Protocols from Natural Sources
The efficient extraction of this compound from its natural sources, primarily garlic, is a critical first step for any analytical study. The choice of extraction method can significantly impact the yield and profile of the extracted compounds.
Several extraction techniques have been developed and optimized for organosulfur compounds. Traditional methods include solvent extraction and distillation. researchgate.netmdpi.com More modern and efficient methods such as ultrasound-assisted extraction (UAE) and microwave-assisted hydrodistillation (MWHD) have also been explored. researchgate.netnih.gov
Solvent extraction using various organic solvents is a common approach. For instance, crushed garlic can be homogenized and extracted with hexane. daneshyari.com The resulting organic layer is then concentrated to yield the extract containing vinyldithiins. daneshyari.com Another study utilized ultrasound-assisted extraction with ethyl acetate (B1210297), which is considered a milder technique that can reduce the thermal degradation of sensitive compounds. nih.govresearchgate.net
A comparative study of simultaneous distillation-extraction (SDE), MWHD, and UAE for isolating garlic volatiles showed that the extraction method significantly influences the composition of the essential oil. researchgate.net UAE, being a lower temperature method, is suggested to provide a profile that is more representative of the fresh material. researchgate.net Dispersive liquid-liquid microextraction (DLLME) coupled with HPLC-UV has also been developed as a novel and efficient method for the extraction and determination of organosulfur compounds, including vinyldithiins, from various matrices. conicet.gov.arresearchgate.net The optimization of DLLME parameters, such as the choice and volume of extraction and dispersant solvents, is crucial for achieving high extraction efficiency. conicet.gov.ar
The table below provides an overview of different extraction methods used for this compound.
| Extraction Method | Solvent(s) | Key Features | Source |
| Solvent Extraction | Hexane | Simple, widely used for lipophilic compounds. | daneshyari.com |
| Ultrasound-Assisted Extraction (UAE) | Ethyl Acetate | Milder conditions, reduces thermal degradation. | nih.govresearchgate.net |
| Microwave-Assisted Hydrodistillation (MWHD) | Water | Faster than traditional distillation. | researchgate.net |
| Simultaneous Distillation-Extraction (SDE) | Diethyl Ether, Ethyl Acetate | Combines distillation and extraction. | aua.grresearchgate.net |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Chloroform (B151607) (extraction), Acetonitrile (dispersant) | Fast, requires small solvent volumes. | conicet.gov.arresearchgate.net |
Solvent-Assisted Extraction Techniques
The extraction of this compound from its primary source, garlic (Allium sativum), is heavily influenced by the chosen solvent and extraction method. evitachem.com The compound is typically formed when crushed garlic is macerated in oil or extracted with organic solvents. wikipedia.org
Common solvent-based extraction methods include:
Oil Maceration: This traditional technique involves incubating crushed garlic in vegetable oils like olive or sunflower oil. The oil serves to stabilize the volatile sulfur compounds, including this compound. researchgate.net
Organic Solvent Extraction: Various organic solvents are employed to extract this compound. The polarity of the solvent plays a significant role, with nonpolar solvents like hexane favoring the conversion of allicin into vinyldithiins at elevated temperatures. mdpi.com Cold extraction with polar solvents such as ethanol (B145695) or methanol can help preserve thermally labile precursor compounds.
Microwave-Assisted Extraction (MAE): This modern technique utilizes microwave energy to accelerate the extraction process. evitachem.com MAE can significantly reduce extraction time and enhance the yield of this compound. tandfonline.com For instance, microwave irradiation has been shown to increase the yield of vinyldithiins by 3.6-fold compared to conventional methods. researchgate.net
Ultrasound-Assisted Extraction (UAE): Ultrasound waves are used to facilitate the extraction by disrupting cell walls and enhancing solvent penetration. evitachem.comsemanticscholar.org This method is often used in conjunction with solvents like ethyl acetate for the analysis of organosulfur compounds in garlic. semanticscholar.org
Solid-Phase Microextraction (SPME): This is a solvent-free technique that uses a coated fiber to adsorb analytes from a sample. SPME coupled with high-performance liquid chromatography (HPLC) has been shown to be a reliable and sensitive method for analyzing organosulfur compounds like this compound, minimizing the formation of artifacts that can occur with other methods. nih.govconicet.gov.ar
Dispersive Liquid-Liquid Microextraction (DLLME): This microextraction technique uses a small amount of extraction solvent dispersed in the sample, offering a rapid and efficient method for extracting organosulfur compounds prior to HPLC analysis. conicet.gov.ar
Optimization of Extraction Yield and Purity
Maximizing the yield and purity of this compound requires careful optimization of several extraction parameters.
Key parameters that influence the extraction include:
Temperature: Temperature has a significant impact on the formation and degradation of this compound. For instance, increasing frying temperature from 110°C to 155°C can elevate the content of this compound. mdpi.com However, higher temperatures can also lead to the degradation of its precursor, allicin. cardiff.ac.uk Optimized conditions for oil maceration have been reported at 77.51°C. tandfonline.com
Solvent-to-Material Ratio: The ratio of the extraction solvent to the raw material is a critical factor. An optimized garlic-to-oil ratio of 1:2.20 (w/v) has been reported for maximizing the yield of vinyldithiins. tandfonline.com
Extraction Time: The duration of the extraction process affects the final yield. For oil maceration, an incubation time of 6 hours has been identified as optimal. researchgate.net Microwave-assisted methods can significantly shorten this time.
pH: The pH of the extraction medium can influence the enzymatic activity of alliinase, the enzyme responsible for producing allicin, the precursor to this compound.
Table 1: Comparison of Extraction Methods for Vinyldithiins
| Extraction Method | Key Parameters | Reported Yield/Efficiency | Reference |
|---|---|---|---|
| Oil Maceration | Garlic-to-oil ratio: 1:2 (w/w), Temperature: 37°C, Time: 6h | 133 mg of vinyldithiins / 100g of fresh garlic | researchgate.net |
| Microwave-Assisted Extraction | - | 3.6-fold increase in yield compared to conventional methods (486 mg / 100g of fresh garlic) | researchgate.nettandfonline.com |
| Ultrasound-Assisted Extraction | Solvent: Ethyl acetate | Predominant compounds identified were 2-vinyl-4H-1,3-dithiin and this compound | semanticscholar.org |
| Dispersive Liquid-Liquid Microextraction | Extraction solvent: 600 μL of chloroform, Dispersant: Acetonitrile | Recovery values increased by up to 20% with the addition of NaCl | conicet.gov.ar |
Stability Studies under Varied Storage and Processing Conditions
The stability of this compound is a crucial consideration for both its analysis and its presence in garlic-derived products. The compound's concentration can be affected by storage temperature, time, and processing methods.
Studies have shown that this compound is relatively stable at lower temperatures. In garlic macerated oil, the compound was found to be stable when stored at 4°C for 3 months. oup.com However, its stability decreases at higher temperatures, with degradation observed at 25°C and 35°C over the same period. oup.com One study noted that at 22°C, the abundance of 3-vinyl-1,2-dithiacyclohex-5-ene (an alternative name for this compound) decreased over time compared to storage at -1.5°C. cardiff.ac.uk
Processing conditions, particularly heat treatment, can lead to the formation of this compound from the thermal degradation of allicin. mdpi.comcardiff.ac.uk However, it is also considered an artifact that can form during gas chromatographic (GC) analysis due to the high temperatures involved. spandidos-publications.comresearchgate.net This highlights the importance of using analytical techniques like HPLC that avoid high temperatures to accurately quantify the compound in its native state. researchgate.net
Table 2: Stability of this compound under Different Storage Temperatures in Garlic Macerated Oil over 3 Months
| Storage Temperature (°C) | Stability | Reference |
|---|---|---|
| 4 | Stable | oup.com |
| 10 | Relatively stable | oup.com |
| 25 | Degradation observed | oup.com |
| 35 | Unstable, significant degradation | oup.com |
Theoretical and Computational Chemistry Studies of 3 Vinyl 4h 1,2 Dithiin
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its geometry, stability, and chemical behavior.
While extensive ab initio studies specifically on 3-vinyl-4H-1,2-dithiin are not prevalent in the literature, the principles from such calculations on analogous systems are widely applied. Ab initio and Density Functional Theory (DFT) methods are crucial for modeling the molecule's structural and electronic properties.
DFT calculations have been particularly useful in studying 1,2-dithiin (B8634647) systems. vulcanchem.com These studies show that the 1,2-dithiin ring is not planar. It adopts a nonplanar, half-chair conformation to alleviate the destabilizing effects of antiaromaticity that would arise in a planar 8π-electron system. This behavior is analogous to other antiaromatic systems like cyclooctatetraene. The energy barrier for the ring inversion through the planar transition state has been calculated for the parent 1,2-dithiin using methods like MP2, providing insight into the ring's flexibility. researchgate.net
Furthermore, DFT calculations are employed to determine key geometric parameters. For the 1,2-dithiin ring, these calculations help predict bond lengths and dihedral angles, which are influenced by a combination of ring strain and electronic effects. The presence of the vinyl group at position 3 adds further complexity, and DFT methods can model its influence on the electronic distribution and the stability of various conformers.
Quantum chemical calculations are used to predict the spatial distribution and energy levels of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to chemical reactivity.
The HOMO indicates regions of the molecule that are electron-rich and thus likely to react with electrophiles, while the LUMO points to electron-poor regions susceptible to nucleophilic attack. For this compound, the π-systems of the C=C double bonds (both in the ring and the vinyl group) and the lone pairs on the sulfur atoms are expected to contribute significantly to the HOMO. The LUMO is likely an antibonding orbital, such as a σ(S-S) or π orbital.
Time-dependent DFT (TD-DFT) calculations on the parent 1,2-dithiin have shown that its characteristic color is due to a HOMO-LUMO electronic transition. This transition has been described as having mixed π→σ* character, highlighting the interplay between the carbon π-system and the sulfur-sulfur bond. Reactivity descriptors derived from these calculations, such as electrostatic potential maps and atomic charges, can further pinpoint specific sites for chemical reactions. Quantitative Structure-Activity Relationship (QSAR) models, which correlate such computed descriptors with biological activity, are powerful tools for predicting the therapeutic potential of compounds and their derivatives. nih.govfrontiersin.orgnih.govmdpi.com
Ab Initio and Density Functional Theory (DFT) Applications
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. acs.orgresearchgate.net For a flexible molecule like this compound, MD simulations can explore its conformational landscape in different environments, such as in aqueous solution or near a biological receptor. acs.orghysprint.de
MD simulations, often in conjunction with molecular docking, are used to study how organosulfur compounds interact with protein targets. nih.govescholarship.org These simulations can reveal the preferred binding poses, calculate binding affinities, and identify key intermolecular forces like hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. Such studies have been performed for various garlic-derived compounds to understand their mechanism of action against different biological targets. nih.gov The CHARMM force field, for example, is commonly used in these simulations to describe the potential energy of the system.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping the energetic profiles of chemical reactions, including identifying intermediate structures, transition states, and calculating activation energies.
This compound can undergo isomerization to its more stable regioisomer, 2-vinyl-4H-1,3-dithiin. Computational methods like DFT can model this transformation, calculating the relative thermodynamic stabilities of the two isomers and the energy barrier for the reaction. Studies on the parent 1,2-dithiin ring have shown it to be thermodynamically stable relative to its open-chain dithione valence isomer. cas.czgrafiati.comgrafiati.com
The degradation of 1,2-dithiins can also be studied. A key thermal degradation pathway is a retro-Diels-Alder reaction, which would cause this compound to break down into its precursor, thioacrolein (B1219185). Computational modeling of the dimerization of thiochalcone, a related process, has shown that the 1,2-dithiin product is in equilibrium with the monomer, a process governed by kinetic control that can be elucidated by DFT calculations. researchgate.netuzh.ch
The formation of this compound is a consequence of the degradation of allicin (B1665233). mdpi.com Allicin, formed enzymatically when garlic is crushed, is unstable and decomposes to form intermediates, including 2-propenesulfenic acid and the highly reactive thioacrolein (prop-2-ene-1-thial). mdpi.comspandidos-publications.com
The crucial step in the formation of vinyldithiins is the self-dimerization of thioacrolein via a [4+2] Diels-Alder cycloaddition. In this reaction, one molecule of thioacrolein acts as the diene and the other acts as the dienophile. Computational studies on the dimerization of thioacrolein and related α,β-unsaturated thioketones have been performed to explain the selectivity of this reaction. researchgate.netresearchgate.net DFT calculations show that the formation of the "head-to-head" dimer (leading to the 1,2-dithiin structure) and the "head-to-tail" dimer (leading to the 1,3-dithiin structure) are subject to different kinetic and thermodynamic controls. researchgate.net For thioacrolein, calculations indicate that the head-to-tail dimers (1,3-dithiins) are kinetically favored, while the head-to-head dimers (1,2-dithiins) are slightly more thermodynamically stable, explaining the formation of both isomers. researchgate.net
Energetic Landscape of Isomerization and Degradation
In Silico Prediction of Spectroscopic Signatures
The prediction of spectroscopic signatures through computational methods is a powerful tool for the structural elucidation and characterization of organic molecules. rsc.org For this compound, while experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are available, detailed in silico studies that calculate and predict these spectra are primarily based on established theoretical frameworks. nih.gov Density Functional Theory (DFT) is a prominent quantum mechanical method used to accurately predict the NMR chemical shifts of organic compounds. d-nb.infonih.gov This approach is crucial for confirming molecular structures, assigning signals in complex spectra, and understanding the electronic environment of atoms within a molecule. mdpi.com
Computational studies using DFT methods have been successfully applied to determine the preferred conformational arrangements of this compound. The molecule typically adopts a nonplanar, half-chair conformation to avoid the antiaromatic destabilization that would occur in a planar 8π electron system. The vinyl group generally prefers an equatorial orientation to minimize steric hindrance.
While specific, published, end-to-end computational studies predicting the full spectroscopic profile of this compound are not extensively detailed in the literature, the methodology to do so is well-established. rsc.orgd-nb.info Such a study would involve optimizing the molecule's 3D geometry at a certain level of theory (e.g., B3LYP/6-311G(d,p)) and then performing calculations like the Gauge-Independent Atomic Orbital (GIAO) method for NMR shifts or Time-Dependent DFT (TD-DFT) for UV-Vis spectra. mdpi.comnih.gov The predicted values would then be compared against experimental data for validation.
The following table outlines the expected spectroscopic features of this compound and the theoretical basis for their in silico prediction.
Table 1: Predicted Spectroscopic Signatures for this compound Based on Theoretical Principles This table is generated based on established computational chemistry principles for predicting spectroscopic data. Specific calculated values for this exact molecule are not widely available in published literature.
| Spectroscopic Technique | Key Feature | Predicted Data Range / Observation (Theoretical Basis) | Structural Information Provided |
|---|---|---|---|
| 1H-NMR | Vinyl Protons (-CH=CH2) | ~5.0-6.5 ppm | Confirms the presence of the vinyl substituent. DFT calculations can predict precise shifts based on the electronic environment. d-nb.info |
| 1H-NMR | Ring Methylene (B1212753) Protons (-CH2-) | Complex multiplets | Indicates diastereotopic nature due to the chiral center and non-planar ring. Coupling constants are sensitive to dihedral angles and conformation. |
| 13C-NMR | Vinyl Carbons (=CH, =CH2) | ~115-140 ppm | Distinct signals confirm the unsaturated vinyl group. DFT/GIAO methods provide high accuracy for carbon chemical shifts. mdpi.com |
| 13C-NMR | Ring Carbons (C-S, C-C) | Varies based on position | Elucidates the carbon skeleton of the dithiin ring. |
| IR Spectroscopy | C=C Stretch (Vinyl) | ~1600-1650 cm-1 | Confirms the presence of the carbon-carbon double bond. |
| IR Spectroscopy | C-H Stretch (Vinyl & Alkyl) | ~2900-3100 cm-1 | Confirms sp2 and sp3 hybridized C-H bonds. |
| UV-Vis Spectroscopy | Electronic Transitions | Predicted λmax | Provides information on the conjugated π-electron system. TD-DFT calculations can predict absorption maxima. nih.govmdpi.com |
| Mass Spectrometry | Molecular Ion Peak (M+) | m/z 144 | Confirms the molecular weight of the compound. |
Structure-Activity Relationship (SAR) Studies Through Computational Docking
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing lead compounds. Computational molecular docking is a key in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. researchgate.net This method provides insights into the non-covalent interactions that stabilize the ligand-receptor complex, thereby helping to explain the compound's biological activity. d-nb.info For this compound, several computational docking studies have been performed to explore its potential inhibitory activity against various biological targets.
One study investigated the inhibitory potential of phytochemicals from Allium sativum (garlic) against the anti-apoptotic protein Bcl-2, which is often overexpressed in cancer cells, leading to treatment resistance. nih.gov In this research, this compound was identified as one of the top lead compounds with a calculated free binding energy of -29.70 kcal/mol, suggesting a favorable interaction with the Bcl-2 protein. nih.gov
The potential antiviral activity of this compound has also been explored, particularly in the context of SARS-CoV-2. Molecular docking simulations were used to evaluate its interaction with the main protease (Mpro or PDB6LU7) and the Angiotensin-Converting Enzyme 2 (ACE2) receptor, both of which are critical for viral entry and replication. sciforum.netevitachem.com The compound showed a notable binding affinity for the main protease, with a docking score of -13.83 kcal/mol, forming interactions with key amino acid residues like Glu 166, Met 165, and Cys 145. sciforum.net
Furthermore, the compound's potential as an anticancer agent was assessed by docking it against the Epidermal Growth Factor Receptor (EGFR), a target in lung cancer therapy. walisongo.ac.id The study reported a binding affinity of -4.0 kJ/mol for this compound with the EGFR protein (PDB ID: 1m17). walisongo.ac.id
These docking studies collectively suggest that this compound can fit into the binding pockets of several therapeutically relevant proteins. The specific interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues, provide a structural basis for its observed or potential biological activities and serve as a valuable starting point for further experimental validation and lead optimization.
The following table summarizes the key findings from these computational docking studies.
Table 2: Summary of Computational Docking Studies for this compound
| Biological Target | PDB ID | Docking Score / Binding Energy (kcal/mol) | Key Findings and Interacting Residues |
|---|---|---|---|
| Anti-apoptotic protein Bcl-2 | 4AQ3 | -29.70 (Free Binding Energy) | Identified as a top lead compound from Allium sativum with potential inhibitory activity against Bcl-2. nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Not Specified in Source | -13.83 | Showed strong interaction, forming bonds with Glu 166, Met 165, and Cys 145, suggesting potential antiviral activity. sciforum.net |
| Epidermal Growth Factor Receptor (EGFR) | 1m17 | -4.0 | Docking suggests potential efficacy against lung cancer targets. walisongo.ac.id |
Compound Reference Table
Biological Activities and Molecular Mechanisms in Vitro Investigations
Antioxidant Activity and Redox Modulation
3-Vinyl-4H-1,2-dithiin, as part of the vinyldithiin family of compounds found in garlic, is recognized for its antioxidant capabilities. wikipedia.org These properties are crucial for protecting cells from the damage induced by an imbalance between prooxidants and antioxidants, a state known as oxidative stress. wikipedia.orgmdpi.com
In vitro studies have demonstrated that organosulfur compounds from garlic, including this compound, can effectively scavenge free radicals. evitachem.com The proposed mechanism involves the compound's ability to directly interact with and neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage. wikipedia.orgmdpi.com Divalent organosulfur compounds like vinyldithiins are known to reduce oxidative stress through a radical process, which contributes to cellular protection. wikipedia.org This activity has been observed in the inhibition of lipid hydroperoxide formation in human low-density lipoprotein (LDL). wikipedia.org
Table 1: Observed In Vitro Antioxidant Effects of Garlic-Derived Organosulfur Compounds
| Effect | Observation | Associated Compounds | References |
| Free Radical Scavenging | Direct neutralization of reactive oxygen species. | Vinyldithiins, Allicin (B1665233) | mdpi.comevitachem.comni.ac.rs |
| Reduction of Oxidative Stress Markers | Significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls. | Garlic Organosulfur Compounds | |
| Inhibition of Lipid Peroxidation | Inhibitory activity against lipid hydroperoxide (LOOH) formation in human LDL. | 2-Vinyl-4H-1,2-dithiin | wikipedia.org |
Beyond direct radical scavenging, research suggests that garlic-derived compounds may bolster the cell's own defense systems. mdpi.com Some organosulfur compounds from garlic have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. mdpi.comnih.govscienceopen.com The activation of the Nrf2/ARE signaling pathway is a key mechanism for increasing the expression of endogenous antioxidant enzymes, which form a critical part of the cellular antioxidant defense. nih.govmdpi.com
Mechanisms of Radical Scavenging
Anti-adipogenic and Anti-obesity Research
In vitro research has identified this compound and its isomers as having significant anti-adipogenic effects, suggesting a potential role in obesity-related investigations. researchgate.netnih.gov The compound's lipophilic nature is considered beneficial in this context. mdpi.com
Studies using human preadipocytes have shown that this compound can inhibit their differentiation into mature, fat-storing adipocytes. researchgate.netmdpi.comresearchgate.net This inhibitory effect occurs without affecting the normal proliferation of the preadipocytes, indicating a targeted action on the differentiation process itself. researchgate.netresearchgate.net
The mechanism behind the inhibition of preadipocyte differentiation involves the downregulation of key adipogenic transcription factors. researchgate.net In vitro experiments have demonstrated that vinyldithiins significantly reduce the gene expression of Peroxisome Proliferator-Activated Receptor gamma 2 (PPARγ2) and CCAAT/enhancer-binding protein alpha (C/EBPα). researchgate.net These two factors are master regulators of adipogenesis. Furthermore, the expression of Lipoprotein Lipase (LPL), an enzyme crucial for lipid uptake into fat cells, is also suppressed. researchgate.net
Table 2: In Vitro Effects of Vinyldithiins on Adipogenesis-Related Gene Expression
| Gene Target | Effect | Cell Model | References |
| Peroxisome Proliferator-Activated Receptor gamma 2 (PPARγ2) | Decreased gene expression | Human Preadipocytes | researchgate.net |
| CCAAT/enhancer-binding protein alpha (C/EBPα) | Decreased gene expression | Human Preadipocytes | researchgate.net |
| Lipoprotein Lipase (LPL) | Decreased gene expression | Human Preadipocytes | researchgate.net |
A direct consequence of inhibiting preadipocyte differentiation and downregulating adipogenesis-related genes is a marked reduction in the accumulation of lipids within the cells. researchgate.net By suppressing the genetic program that drives fat cell development, this compound effectively prevents human preadipocytes from maturing and storing fat. researchgate.net
Regulation of Adipogenesis-Related Gene Expression (e.g., C/EBPα, PPARγ2, LPL)
Cardiovascular Research Pathways
In vitro studies have highlighted the potential of this compound, an organosulfur compound derived from garlic, in modulating cardiovascular functions. These investigations focus on its influence on platelet aggregation, its role as a hydrogen sulfide (B99878) donor, and its effects on cellular metabolism under ischemic conditions.
Mechanisms of Platelet Aggregation Modulation
This compound has been identified as a compound that contributes to the antithrombotic effects of garlic. researchgate.net Research indicates that vinyldithiins, the class of compounds to which it belongs, can significantly lower the incidence of platelet aggregation. wikipedia.org This reduction in platelet activity is a key factor in potentially lowering the risk of myocardial infarction and ischemic stroke. wikipedia.org The modulation of platelet aggregation is considered a primary component of its cardioprotective effects. A copolymer involving 2-vinyl-4H-1,2-dithiin has been patented for its antithrombogenic (antithrombotic) properties, further underscoring the interest in this class of molecules for cardiovascular applications. wikipedia.org
Endogenous Hydrogen Sulfide Release and its Role
A central mechanism underlying the cardioprotective effects of this compound is its ability to release hydrogen sulfide (H₂S). It is believed that the compound undergoes hydrolysis to release H₂S, which acts as an endogenous signaling molecule to modulate vascular function. Hydrogen sulfide is recognized for its cardioprotective effects, particularly in cases of ischemia. wikipedia.org Cell-based assays have been developed to measure the H₂S-releasing activity of allicin transformation products, including vinyldithiins. researchgate.net This capacity for slow H₂S release is a significant area of research, as H₂S has broad bioactivity in the prevention of chronic diseases. annualreviews.org
Reduction of Cellular Metabolism during Ischemia (In Vitro Models)
The hydrogen sulfide released from this compound plays a crucial role in cellular protection during ischemic events, primarily by reducing the rate of cellular metabolism. wikipedia.org This metabolic slowdown is a vital protective mechanism, as it lessens the cellular demand for oxygen and nutrients when blood supply is compromised, thereby mitigating tissue damage. The ability of this compound to induce a state of reduced metabolic activity underscores its potential as a cardioprotective agent in in vitro models of ischemia.
Antimicrobial Activity Studies
The antimicrobial properties of this compound have been investigated, with studies exploring its effectiveness against various pathogens and the molecular basis for its action.
Spectrum of Activity against Bacterial Strains (e.g., Helicobacter pylori)
Investigations into the antimicrobial spectrum of this compound have yielded varied results. The compound has been specifically studied for its potential against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. wjgnet.com However, research findings indicate limited to no direct efficacy. One study reported that both this compound and its isomer, 2-vinyl-4H-1,3-dithiin, did not inhibit the growth of three different H. pylori strains at concentrations below 100 μg/ml. nih.gov Another source concurs, stating its effectiveness against H. pylori is limited, though it contributes to the broader antimicrobial profile of garlic extracts. In contrast, some literature suggests that vinyldithiins, in general, exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. evitachem.com However, a separate review asserts that vinyldithiins possess no antimicrobial activity. nih.gov
Table 1: In Vitro Antimicrobial Activity of this compound against Helicobacter pylori
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|
| Helicobacter pylori (ATCC 43504) | >100 μg/ml | nih.gov |
| Helicobacter pylori (NCTC 11637) | >100 μg/ml | nih.gov |
Proposed Molecular Mechanisms of Microbial Inhibition
While the direct antimicrobial efficacy of this compound is debated, proposed mechanisms for related garlic compounds offer insight into potential pathways. One suggested mechanism involves the disruption of the microbial cell membrane or interference with metabolic pathways. evitachem.com Research on garlic extracts points to the disruption of the bacterial cell wall as a mode of action. tezu.ernet.in For other garlic-derived compounds like allicin, the antimicrobial activity is attributed to the S-allylmercapto modification of thiol-containing proteins in bacteria, which leads to critical events such as the reduction of glutathione (B108866) levels and the inactivation of essential enzymes. nih.gov
Table 2: Summary of Investigated Biological Activities of this compound (In Vitro)
| Research Area | Biological Activity | Proposed Mechanism | Source(s) |
|---|---|---|---|
| Cardiovascular | Platelet Aggregation Inhibition | Antithrombotic action | wikipedia.org |
| Cardioprotection | Release of endogenous hydrogen sulfide (H₂S) | wikipedia.orgresearchgate.net | |
| Ischemic Protection | Reduction of cellular metabolism rate via H₂S | wikipedia.org | |
| Antimicrobial | Activity against H. pylori | Limited to no direct inhibition observed (MIC >100 μg/ml) | nih.gov |
Anti-cancer Mechanistic Studies (In Vitro Cell Line Models)
While many organosulfur compounds from garlic have demonstrated anti-cancer properties, research is beginning to explore the specific mechanisms of individual molecules like this compound. nih.govfrontiersin.orgscholarsresearchlibrary.com In vitro studies using various cell line models have provided initial insights into its potential anti-cancer effects.
A key mechanism in cancer cell survival is the overexpression of anti-apoptotic proteins such as Bcl-2, which prevents programmed cell death (apoptosis). Computational molecular modeling studies have identified this compound as a potential inhibitor of the Bcl-2 protein. researchgate.net
In one such in silico study, various phytochemicals from Allium sativum were docked against the active site of the Bcl-2 protein (PDB-ID: 4AQ3). This compound was identified as one of the top lead compounds with a significant binding affinity. researchgate.net The study reported the following docking scores and free binding energies for this compound and related compounds:
| Compound | Docking Score (kcal/mol) | Free Binding Energy (kcal/mol) |
| This compound | Not specified | -29.70 |
| 3-Vinyl-1,2-dithiin | Not specified | -30.36 |
| Apigenin | Not specified | -33.83 |
| Co-crystallized ligand | -3.62 | Not specified |
| This table presents computational data suggesting the potential of this compound to bind to the anti-apoptotic protein Bcl-2. Data from a molecular modeling study. researchgate.net |
These computational findings suggest that this compound may contribute to the pro-apoptotic effects of garlic by directly interfering with key proteins that regulate cell death. researchgate.net
While many garlic-derived organosulfur compounds, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), have been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro, specific experimental data for this compound on these processes is limited in currently available literature. scholarsresearchlibrary.comsemanticscholar.orgfrontiersin.org General studies on garlic extracts containing a mixture of compounds, including this compound, have demonstrated anti-proliferative and pro-apoptotic effects across various cancer cell lines. scholarsresearchlibrary.comsemanticscholar.orgresearchgate.net It is suggested that the anti-cancer activity of organosulfur compounds is often linked to their ability to induce cell cycle arrest and trigger apoptosis through pathways involving the generation of reactive oxygen species (ROS) and the modulation of signaling cascades. researchgate.net However, dedicated studies are required to isolate and confirm the specific effects of this compound on cancer cell proliferation and apoptosis.
The antioxidant activity of a compound can play a crucial role in its anti-cancer potential by mitigating oxidative stress, which is implicated in carcinogenesis. This compound has been identified as an effective antioxidant. wikipedia.org Specifically, it has been shown to inhibit the formation of lipid hydroperoxides (LOOH) in human low-density lipoprotein (LDL). researchgate.net
One study examining the antioxidant activity of various sulfur-containing compounds from Allium species found that 3,4-Dihydro-3-vinyl-1,2-dithiin, a closely related structure, exhibited the highest antioxidative activity against human LDL among the tested compounds. researchgate.net This inhibition of lipid peroxidation is a key antioxidant mechanism that can protect cells from oxidative damage. wikipedia.orgresearchgate.net
Modulation of Cell Proliferation and Apoptosis Induction
Enzymatic Interactions and Biotransformation (Excluding in vivo Metabolism)
The formation of this compound is a result of the enzymatic breakdown of alliin (B105686). When garlic is crushed, the enzyme alliinase converts alliin into the unstable compound allicin. wikipedia.orgnih.gov Allicin then undergoes non-enzymatic thermal decomposition and rearrangement, particularly in the presence of oil or organic solvents, to form this compound and its isomer, 2-vinyl-4H-1,3-dithiin. wikipedia.orgtandfonline.com
In vitro experiments using rat liver homogenate have been conducted to study the biotransformation of vinyldithiins. These studies revealed differences in the degradation rates of the two isomers. This compound (referred to as 1,2-vinyldithiin in the study) was found to be more lipophilic and demonstrated a slower degradation rate compared to its 1,3-isomer. nih.govthieme-connect.com This suggests a tendency for this compound to be more stable and potentially accumulate in lipid-rich environments. nih.govthieme-connect.com The same study noted that allicin, the precursor, is metabolized more rapidly in liver homogenate than either of the vinyldithiins. nih.govthieme-connect.com
Receptor Binding Studies and Target Identification
Direct experimental receptor binding assays for this compound are not extensively reported in the literature. However, computational studies have begun to identify potential molecular targets.
As mentioned in section 8.5.1, the anti-apoptotic protein Bcl-2 has been identified as a potential target through molecular docking studies. researchgate.net Another in silico investigation analyzed the binding affinity of major compounds from a garlic-mustard mixture with the Cyclooxygenase-2 (Cox-2) protein, an enzyme often upregulated in inflammatory processes and cancer. In this study, 3-vinyl dithiin demonstrated the highest binding affinity for the Cox-2 protein among the tested compounds. tezu.ernet.in
Computational Binding Affinity for Cox-2 Protein
| Compound | Binding Energy (Kcal/mol) |
|---|---|
| 3-Vinyl dithiin | -5.3 |
| E-ajoene | -4.9 |
| 2-Vinyl dithiin | -5.0 |
This table shows the results of a computational docking study indicating the potential interaction between this compound and the Cox-2 protein. tezu.ernet.in
These computational findings provide a basis for future experimental research to validate these interactions and to identify other potential receptors and molecular targets of this compound, thereby further clarifying its mechanisms of action.
Applications in Materials Science and Specialized Organic Synthesis
Precursor in the Development of Conducting Polymers
3-Vinyl-4H-1,2-dithiin is identified as a valuable precursor for the synthesis of conducting polymers. ontosight.ai The potential for polymerization is conferred by the presence of the vinyl group (-CH=CH2), which can undergo addition reactions to form a long polymer chain. ontosight.ai The resulting polymer, poly(this compound), would feature a backbone with pendant dithiin rings.
The electrical properties of such a polymer are hypothesized to stem from the sulfur atoms and delocalized π-electrons within the dithiin heterocycle. Sulfur-containing polymers are known to exhibit unique optical and electronic properties, including high refractive indices and, in some cases, electrical conductivity. researchgate.net The delocalization of π-electrons is a key feature in organic conducting materials, and the structure of this compound provides a basis for this property. nih.gov While the compound is cited as a monomer for conducting polymers, detailed research findings on the specific polymerization mechanisms and the measured conductivity of the resulting homopolymer are not extensively detailed in the available literature. ontosight.ai
Synthesis of Complex Heterocyclic Systems
The reactivity of this compound makes it a useful intermediate for the synthesis of more complex heterocyclic systems. ontosight.ai Its formation from allicin (B1665233) decomposition involves the Diels-Alder dimerization of a transient species, thioacrolein (B1219185) (H2C=CHCH=S), which highlights the inherent reactivity of the system. wikipedia.org The molecule can also participate in retro-Diels-Alder reactions at high temperatures (above 400 °C), regenerating the thioacrolein monomer. wikipedia.org
This reactivity can be harnessed for synthetic purposes. The vinyl group is susceptible to various chemical transformations, including cycloaddition and cross-coupling reactions, which allow for the elaboration of the core structure. ontosight.ai For example, research on fluorinated analogs has demonstrated that the dithiin structure can act as a diene in trapping reactions. The transient species 2-fluorothioacrolein, derived from a fluorinated dithiin precursor, was successfully trapped with ethyl acrylate (B77674) to afford 5- and 6-substituted 3-fluoro-5,6-dihydro-4H-thiopyrans. mdpi.com This demonstrates the potential of the this compound scaffold to serve as a building block for constructing other complex sulfur-containing heterocycles. ontosight.aimdpi.com
Role in Non-linear Optical Materials Research
Organic materials with significant non-linear optical (NLO) properties are crucial for developing advanced photonic technologies like optical data storage and processing. nih.govmdpi.com These properties arise from the delocalization of π-electrons in the molecular framework, which leads to enhanced polarization in the presence of strong electric fields from lasers. nih.gov this compound has been noted for its potential application in the production of NLO materials. ontosight.ai
The compound's structure, featuring a conjugated system and electron-rich sulfur atoms, is conducive to NLO activity. ontosight.ai Theoretical and experimental studies on other organic molecules, including various sulfur-containing heterocycles, have shown that such features can lead to significant third-order NLO responses. nih.govmedmedchem.comrsc.org While this compound is identified as a candidate for NLO applications, specific experimental measurements of its hyperpolarizability (β) or third-order susceptibility (χ(3)) are not widely reported. Its potential is largely inferred from its structural similarities to other known organic NLO chromophores. ontosight.ainih.gov
Design and Synthesis of Functionalized Derivatives for Specific Industrial Applications
The modification of this compound to create functionalized derivatives is an area of active chemical research. The molecule's structure offers multiple sites for reaction, including the vinyl group and the dithiin ring itself, which can undergo oxidation to form sulfoxides and sulfones. evitachem.com
A key example of a functionalized derivative is 5-fluoro-3-(1-fluorovinyl)-3,4-dihydro-1,2-dithiin, which has been successfully synthesized and characterized. mdpi.com This synthesis was achieved by heating its precursor, difluoroallicin, in a sealed tube. mdpi.com The creation of such fluorinated analogs demonstrates that the core structure can be chemically modified to alter its properties. These modifications can be used to tune the molecule's stability, reactivity, and electronic characteristics for specific industrial uses. The general reactivity of the vinyl group towards electrophilic additions also opens pathways for introducing a wide range of functional groups. evitachem.com
| Application Area | Key Research Finding/Potential | Supporting Evidence |
| Conducting Polymers | Serves as a monomer precursor for polymers with potential electrical conductivity. | The vinyl group allows for polymerization, and the sulfur-rich dithiin ring contains π-electrons, a feature of organic conductors. ontosight.airesearchgate.net |
| Complex Heterocycles | Acts as a versatile building block for synthesizing other sulfur-containing heterocycles. | Participates in Diels-Alder and retro-Diels-Alder reactions. Its fluorinated analog has been used to synthesize dihydro-thiopyrans. ontosight.aiwikipedia.orgmdpi.com |
| Non-linear Optics | Identified as a potential component for NLO materials. | The molecular structure possesses delocalized π-electrons and sulfur atoms, which are known to contribute to NLO properties in organic molecules. ontosight.ainih.gov |
| Functional Derivatives | The core structure can be chemically modified to produce derivatives with tailored properties. | Successful synthesis of a fluorinated analog, 5-fluoro-3-(1-fluorovinyl)-3,4-dihydro-1,2-dithiin, has been reported. mdpi.com |
| Biocompatible Polymers | Copolymers of a related isomer show biocompatibility, suggesting potential for similar materials from this compound. | A patent exists for a copolymer of 2-vinyl-4H-1,2-dithiin and N-vinylpyrrolidone with antithrombogenic properties. wikipedia.org |
Development of Biocompatible Polymers for Non-Medical Applications (e.g., biosensors, diagnostics)
The development of biocompatible polymers is critical for applications where materials come into contact with biological systems. Research has been conducted on dithiin-containing polymers for medical device coatings. A patent was issued for a copolymer of 2-vinyl-4H-1,2-dithiin (an isomer of the subject compound) and N-vinylpyrrolidone, which demonstrated antithrombogenic and antibiotic properties. wikipedia.org
While these applications are primarily medical, the principles of biocompatibility and polymer functionality are transferable to non-medical fields such as biosensors and diagnostics. For instance, conducting polymers are increasingly studied for biosensing applications due to their electronic properties, stability, and low cytotoxicity. nih.gov Such polymers can be used as a transducer element, converting a biological recognition event into a measurable signal. The field of electrochemistry, which underpins many biosensors, has seen extensive study of sulfur-containing heterocyclic compounds. researchgate.net
Polymers derived from this compound could potentially be functionalized to act as the sensing platform in a diagnostic device. The combination of biocompatibility, as suggested by related compounds, and the electronic properties inherent to sulfur-rich polymers makes this an area of interest. wikipedia.orgresearchgate.net However, direct research specifically demonstrating the use of this compound-based polymers in non-medical biosensors or diagnostic tools is not yet prominent in the literature. nih.govnih.gov
Future Research Directions and Emerging Opportunities
Exploration of Novel and Sustainable Synthetic Routes
The current understanding of 3-Vinyl-4H-1,2-dithiin's synthesis is largely centered on its natural formation from the enzymatic degradation of alliin (B105686), a precursor in garlic. When garlic is crushed, the enzyme alliinase converts alliin to allicin (B1665233), which then decomposes into reactive intermediates, including thioacrolein (B1219185). wikipedia.org A Diels-Alder cyclization of thioacrolein subsequently yields this compound and its isomer, 2-vinyl-4H-1,3-dithiin. wikipedia.org
Future research should focus on developing novel and sustainable synthetic methodologies to produce this compound with high yield and purity, independent of natural extraction which can be variable. Promising avenues for investigation include:
Chemoenzymatic Synthesis: Combining the specificity of enzymatic reactions with the versatility of chemical synthesis could offer a powerful approach. For instance, utilizing immobilized alliinase or engineered enzymes to produce the thioacrolein precursor under controlled conditions, followed by a catalyzed Diels-Alder reaction, could be a viable strategy.
Advanced Synthetic Technologies: Modern techniques such as microwave-assisted and ultrasound-assisted synthesis have shown potential in accelerating the transformation of allicin into dithiin derivatives. evitachem.com Further optimization of these methods could lead to more efficient and scalable production.
Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and reaction time, potentially improving the regioselectivity and yield of the desired 1,2-dithiin (B8634647) isomer.
Alternative Precursors: Investigating alternative and more stable starting materials than allicin for the generation of thioacrolein or other suitable dienes and dienophiles for the construction of the 1,2-dithiin ring is a critical area for exploration. ontosight.ai
Deeper Mechanistic Understanding of Complex Reactivity
The reactivity of this compound is complex and not yet fully elucidated. Its chemical behavior is dictated by the strained 1,2-dithiin ring, the disulfide bond, and the reactive vinyl group. Future research should aim to unravel the intricate mechanisms governing its reactions.
Key areas for investigation include:
Computational Modeling: Advanced computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure, conformational preferences (like its predominant half-chair conformation), and reaction pathways of this compound. Such studies can provide insights into its thermal stability, the energetics of its retro-Diels-Alder reaction at high temperatures, and its potential interactions with biological molecules. wikipedia.org
Reaction Kinetics and Thermodynamics: Detailed kinetic and thermodynamic studies of its oxidation to sulfoxides and sulfones, reduction to thiols, and nucleophilic substitution reactions are needed. This will help in understanding its stability under various conditions and its potential metabolic fate.
Retro-Diels-Alder Reaction: The retro-Diels-Alder reaction, which occurs at temperatures above 400°C, regenerates thioacrolein. wikipedia.org A deeper understanding of this process could be harnessed for controlled release applications or for the synthesis of other novel organosulfur compounds. The principles of pericyclic reactions and stereochemistry are central to this process. wikipedia.org
Integration of Advanced Omics Technologies in Biological Investigations
To fully comprehend the biological significance of this compound, a systems-level approach is necessary. The integration of advanced "omics" technologies can provide a holistic view of its interactions within a biological system. nih.gov
Future research should leverage:
Metabolomics: Untargeted and targeted metabolomics can be used to identify the metabolic fingerprint of cells or organisms exposed to this compound. conicet.gov.arresearchgate.net This can reveal its metabolic fate, identify novel bioactive metabolites, and elucidate the metabolic pathways it perturbs.
Proteomics: By analyzing changes in the proteome, researchers can identify protein targets of this compound and understand its impact on cellular processes and signaling networks. nih.gov
Transcriptomics: Transcriptomic analysis can reveal changes in gene expression in response to the compound, providing insights into the molecular mechanisms underlying its biological effects, such as the inhibition of adipogenesis. nih.govmdpi.com
Integrated Omics: Combining data from genomics, transcriptomics, proteomics, and metabolomics will be crucial for constructing comprehensive models of the compound's mechanism of action and for identifying key molecular players. nih.gov
Discovery of Undiscovered Biological Targets and Pathways
While some biological activities of this compound, such as its antioxidant properties and cardioprotective effects, have been reported, the full spectrum of its biological targets and the signaling pathways it modulates remains largely unknown. wikipedia.org The mechanism of action is often described as not being fully elucidated, highlighting a significant knowledge gap. evitachem.com
Emerging opportunities for discovery include:
Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and in silico target prediction to identify novel protein binding partners.
Cell Signaling Pathways: Investigating its influence on key signaling pathways implicated in health and disease, such as MAP kinase, NF-κB, and p53 pathways. researchgate.net
Hydrogen Sulfide (B99878) Donation: Exploring its potential as a hydrogen sulfide (H₂S) donor, as H₂S is a crucial signaling molecule with cardioprotective effects. wikipedia.orgnih.gov The hydrolysis of the dithiin ring could potentially release H₂S. wikipedia.org
Synergistic Effects: Studying its potential synergistic or antagonistic effects when combined with other phytochemicals from garlic or with conventional therapeutic agents.
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and materials science. These powerful computational tools can be applied to accelerate the design and development of novel dithiin-based compounds with enhanced properties.
Future applications in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of this compound and its derivatives with their biological activities. This can guide the rational design of more potent and selective analogs.
In Silico Screening: Employing virtual screening and molecular docking techniques to screen large compound libraries for molecules that bind to specific biological targets of interest. researchgate.netmdpi.com This can prioritize candidates for synthesis and biological evaluation.
De Novo Design: Using generative AI models to design novel dithiin derivatives with desired properties, such as improved stability, bioavailability, or target specificity. chemrxiv.org
Predictive Toxicology: Developing ML models to predict the potential toxicity and adverse effects of new dithiin compounds, thereby reducing the reliance on animal testing and improving the safety profile of drug candidates. rsc.org
Development of Standardized Reference Materials for Research
A significant challenge in the research of natural products like this compound is the lack of certified reference materials. The variability in extraction methods and the instability of the compound can lead to inconsistencies in reported concentrations and biological activities across different studies.
Key future actions should include:
Synthesis of High-Purity Standards: Developing robust and scalable synthetic routes to produce this compound with high purity (>99%).
Characterization and Certification: Thoroughly characterizing the synthesized standard using a battery of analytical techniques (NMR, MS, HPLC, etc.) and establishing it as a certified reference material through accredited bodies.
Development of Standardized Analytical Methods: Creating and validating standardized analytical protocols for the quantification of this compound in various matrices, including garlic supplements and biological samples. This will ensure the comparability and reliability of research findings.
Environmental and Ecological Roles of Dithiins
The environmental fate and ecological roles of this compound and other dithiins are largely unexplored. As organosulfur compounds from Allium species are released into the environment through agriculture and food processing, understanding their impact is crucial.
Future research should address:
Biodegradation Pathways: Investigating the microbial degradation of this compound in soil and aquatic environments. Identifying the microorganisms and enzymatic pathways involved in its breakdown is essential. While research exists on the biodegradation of dithiocarbamates, specific studies on vinyldithiins are lacking. google.comsemanticscholar.org
Ecological Functions: Exploring the potential roles of dithiins as signaling molecules in plant-microbe interactions, as allelochemicals, or as defense compounds against herbivores and pathogens in their natural environment.
Environmental Fate and Transport: Studying the persistence, mobility, and transformation of this compound in different environmental compartments to assess its potential for bioaccumulation and long-range transport. oecd.org
Q & A
Q. What are the standard analytical methods for identifying and quantifying 3-vinyl-4H-1,2-dithiin in plant extracts?
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. For example, this compound was detected in garlic oil using GC-MS with a retention index (RI) of 1711 and confirmed via spectral matching with NIST Chemistry WebBook data . To enhance accuracy, use internal standards (e.g., deuterated analogs) and optimize extraction protocols to minimize thermal degradation .
Q. How does the extraction method influence the yield of this compound from garlic-derived matrices?
Yield is highly dependent on solvent polarity and temperature. Nonpolar solvents like hexane at elevated temperatures favor the conversion of allicin into vinyl dithiins, including this compound . For fresh garlic, cold extraction with ethanol or methanol preserves labile precursors, whereas steam distillation may degrade thermally unstable compounds .
Q. What are the primary degradation pathways of this compound under varying storage conditions?
The compound is sensitive to light, oxygen, and heat. Storage in amber vials under inert gas (e.g., nitrogen) at −20°C minimizes oxidation and polymerization. Stability studies should include periodic GC-MS analysis to monitor degradation products like sulfides and thiosulfinates .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and stability of this compound?
Ab initio molecular orbital calculations (e.g., density functional theory, DFT) model the electronic structure and reaction pathways. For instance, studies on analogous 1,2-dithiin derivatives reveal that ring strain and sulfur-sulfur bond angles influence thermal stability . These models guide synthetic modifications to enhance compound longevity .
Q. What experimental strategies resolve contradictions in reported concentrations of this compound across studies?
Discrepancies often arise from genetic variation in plant sources or extraction protocols. Standardize matrices (e.g., use a single garlic cultivar) and validate methods via inter-laboratory comparisons. For example, Abu-Lafi et al. (2004) and Süfer and Bozok (2019) attributed variability to geographical and climatic factors, necessitating meta-analyses with controlled variables .
Q. What role does this compound play in biological systems, and how can its bioactivity be mechanistically studied?
It exhibits antioxidant and cytotoxic properties, as shown in Caco-2 and T47D cancer cell lines . To study mechanisms, employ isotopic labeling (e.g., ³⁵S) to track metabolic pathways or use knockout cell lines to identify molecular targets. Combine LC-MS/MS for metabolite profiling and transcriptomics to map gene expression changes .
Methodological Considerations
Q. How can researchers mitigate analytical interference from co-eluting compounds like 2-vinyl-4H-1,3-dithiin?
Optimize chromatographic separation using polar capillary columns (e.g., DB-WAX) and gradient elution. Confirm peak purity via tandem MS/MS fragmentation patterns. For example, this compound (RI 1711) and 2-vinyl-4H-1,3-dithiin (RI 1821) were resolved in garlic oil using a 60 m column .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Refer to SDS guidelines: Use fume hoods, nitrile gloves, and chemical-resistant aprons. The compound is classified as a skin irritant (GHS Category 2), and spills require neutralization with activated carbon followed by disposal as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
